![molecular formula C11H11N3O B578638 2'-Methoxy-[3,3'-bipyridin]-4-amine CAS No. 1258620-65-3](/img/structure/B578638.png)
2'-Methoxy-[3,3'-bipyridin]-4-amine
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Overview
Description
2'-Methoxy-[3,3'-bipyridin]-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the bipyridine family of compounds, which are known for their diverse range of biological activities. In
Mechanism Of Action
The mechanism of action of 2'-Methoxy-[3,3'-bipyridin]-4-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Methoxy-[3,3'-bipyridin]-4-amine are still being studied, but it has been shown to have anti-cancer properties and may also have anti-inflammatory effects. This compound has been shown to induce apoptosis, or cell death, in cancer cells. It has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the advantages of 2'-Methoxy-[3,3'-bipyridin]-4-amine is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are many potential future directions for research on 2'-Methoxy-[3,3'-bipyridin]-4-amine. One area of interest is in the development of new drugs and therapies for cancer and other diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the development of new methods for synthesizing and purifying this compound, which could lead to more efficient and cost-effective production methods. Additionally, further research is needed to fully understand the mechanism of action of 2'-Methoxy-[3,3'-bipyridin]-4-amine, which could lead to the development of new drugs and therapies that target specific cellular pathways.
Synthesis Methods
The synthesis of 2'-Methoxy-[3,3'-bipyridin]-4-amine involves the reaction of 2-chloro-3-methoxypyridine with 3-aminopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at high temperatures and pressures. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2'-Methoxy-[3,3'-bipyridin]-4-amine has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the development of new drugs and therapies for various diseases. This compound has been shown to have anti-cancer properties, and research is ongoing to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(2-methoxypyridin-3-yl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(3-2-5-14-11)9-7-13-6-4-10(9)12/h2-7H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPJELMCQDKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744684 |
Source
|
Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-[3,3'-bipyridin]-4-amine | |
CAS RN |
1258620-65-3 |
Source
|
Record name | [3,3′-Bipyridin]-4-amine, 2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258620-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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